

Application Notes and Protocols for Analyzing RMS5/CCD7 Gene Expression Levels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RMS5

Cat. No.: B11936823

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The ramosus5 (**RMS5**) gene in *Pisum sativum* (pea) is a critical enzyme in the strigolactone (SL) biosynthesis pathway.^[1] Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching. **RMS5** is a carotenoid cleavage dioxygenase 7 (CCD7), which catalyzes a key step in the conversion of β -carotene into carlactone, a precursor for all strigolactones.^{[1][2][3]}

While there is no direct human ortholog named **RMS5**, the human genome contains several carotenoid cleavage dioxygenase (CCD) genes. The study of this pathway and its products is of increasing interest to drug development professionals due to the emerging roles of strigolactones and their synthetic analogs in mammalian systems. Research has indicated that strigolactone analogs can induce apoptosis, inhibit cancer cell growth, and modulate inflammatory responses, making the enzymes involved in their biosynthesis potential targets for therapeutic intervention.^[4]

These application notes provide a comprehensive overview of the techniques available for analyzing the gene expression levels of **RMS5** in plant systems and its closest human ortholog, CCD7, in mammalian cells and tissues.

Data Presentation: Quantitative Gene Expression Levels

Pisum sativum RMS5 Gene Expression

The following table summarizes the relative expression levels of the **RMS5** gene in various tissues of the pea plant, as determined by quantitative real-time PCR (qRT-PCR). Expression is shown relative to a housekeeping gene.

Tissue	Relative RMS5 Expression Level (Arbitrary Units)
Root	100 ± 12.5
Stem (Vascular Tissue)	85 ± 9.8
Stem (Non-vascular Tissue)	35 ± 4.2
Epicotyl	45 ± 5.1
Apex	20 ± 2.5
Leaf	15 ± 1.9

Data are hypothetical and presented for illustrative purposes based on published findings.

Human CCD7 Gene Expression Across Tissues (GTEx Data)

The following table summarizes the median gene expression levels of human CCD7 across a selection of tissues, sourced from the Genotype-Tissue Expression (GTEx) project. Expression is reported in Transcripts Per Million (TPM).

Tissue	Median CCD7 Expression (TPM)
Liver	5.8
Lung	2.1
Kidney - Cortex	4.5
Small Intestine - Terminal Ileum	3.2
Adipose - Subcutaneous	1.9
Skeletal Muscle	0.8
Brain - Cortex	0.5
Whole Blood	0.3

Data is sourced from the GTEx Portal and is subject to the data access policies of the platform.

Signaling and Biosynthetic Pathways

Strigolactone Biosynthesis Pathway in Plants

The following diagram illustrates the key steps in the strigolactone biosynthesis pathway in plants, highlighting the role of **RMS5** (CCD7).

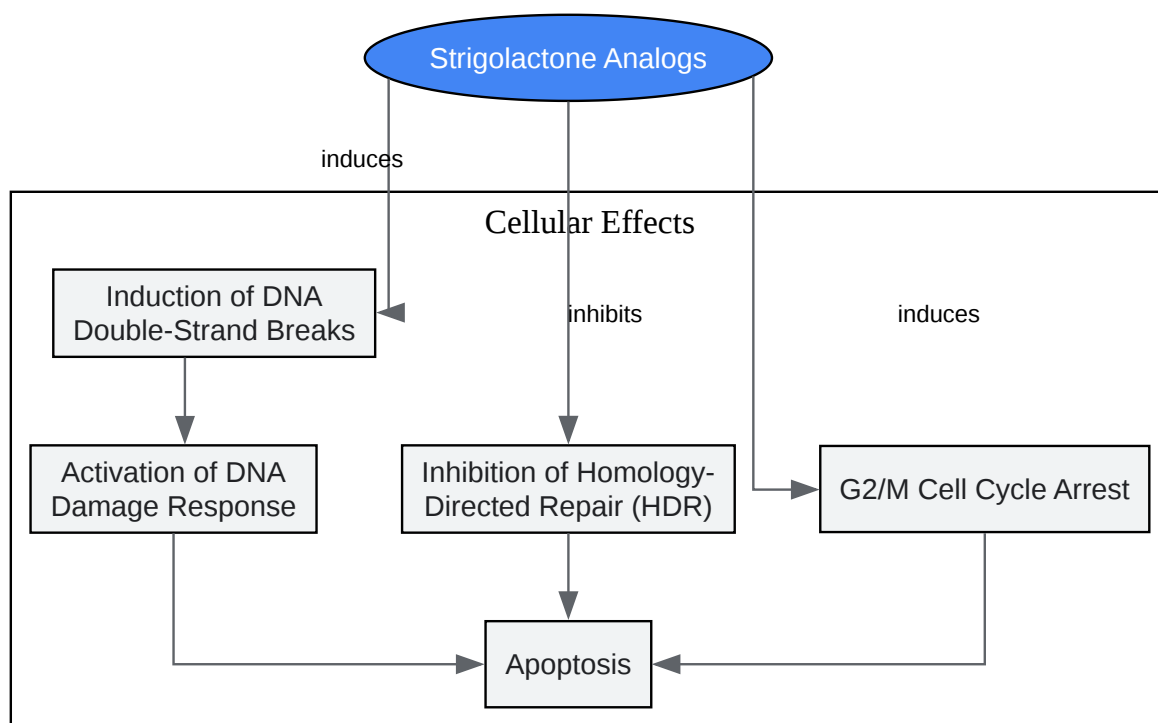


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Caption: The strigolactone biosynthesis pathway in plants.

Potential Effects of Strigolactones on Human Cancer Cells

This diagram illustrates some of the reported downstream effects of strigolactone analogs on human cancer cells.



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Caption: Reported effects of strigolactone analogs on cancer cells.

Experimental Protocols

RNA Extraction from Mammalian Tissues and Cells

This protocol describes the extraction of total RNA from mammalian samples, a critical first step for gene expression analysis.

Materials:

- Tissues or cultured cells
- TRIzol® reagent or similar guanidinium thiocyanate-phenol-chloroform solution

- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free microcentrifuge tubes
- Homogenizer (for tissues)
- Microcentrifuge

Protocol:

- Sample Preparation:
 - Cultured Cells (Adherent): Wash cells with ice-cold PBS. Lyse cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² dish.
 - Cultured Cells (Suspension): Pellet cells by centrifugation. Lyse the cell pellet with 1 mL of TRIzol® per 5-10 x 10⁶ cells.
 - Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® using a homogenizer.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

RNA remains exclusively in the aqueous phase.

- RNA Precipitation:
 - Transfer the aqueous phase to a fresh tube.
 - Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® used.
 - Incubate samples at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.
 - Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
 - Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
 - Resuspend the RNA in RNase-free water by passing the solution a few times through a pipette tip.
 - Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.

Materials:

- Total RNA (1 µg)
- Oligo(dT) primers or random hexamers
- dNTP mix (10 mM)
- Reverse Transcriptase (e.g., M-MLV or SuperScript™)
- 5X Reverse Transcriptase Buffer
- RNase inhibitor
- RNase-free water
- Thermal cycler

Protocol:

- RNA-Primer Mix Preparation:
 - In a sterile, RNase-free PCR tube, combine:
 - Total RNA: 1 µg
 - Oligo(dT) primer (10 µM): 1 µL
 - dNTP mix (10 mM): 1 µL
 - RNase-free water: to a final volume of 13 µL
 - Mix gently and centrifuge briefly.
- Denaturation and Annealing:
 - Heat the mixture to 65°C for 5 minutes.
 - Immediately place on ice for at least 1 minute to allow primers to anneal.
- Reverse Transcription Reaction:

- Prepare a master mix on ice by combining:
 - 5X Reverse Transcriptase Buffer: 4 μ L
 - 0.1 M DTT: 1 μ L
 - RNase inhibitor: 1 μ L
 - Reverse Transcriptase: 1 μ L
- Add 7 μ L of the master mix to the RNA-primer mixture.
- Mix gently by pipetting up and down.
- Incubation:
 - Incubate the reaction at 50°C for 60 minutes.
 - Inactivate the enzyme by heating to 70°C for 15 minutes.
- Storage:
 - The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol provides a method for the relative quantification of gene expression using SYBR Green-based qPCR.

Materials:

- cDNA template
- Gene-specific forward and reverse primers for CCD7 (or **RMS5**) and a reference gene (e.g., GAPDH, ACTB)
- 2X SYBR Green qPCR Master Mix
- Nuclease-free water

- qPCR instrument
- qPCR-compatible plates or tubes

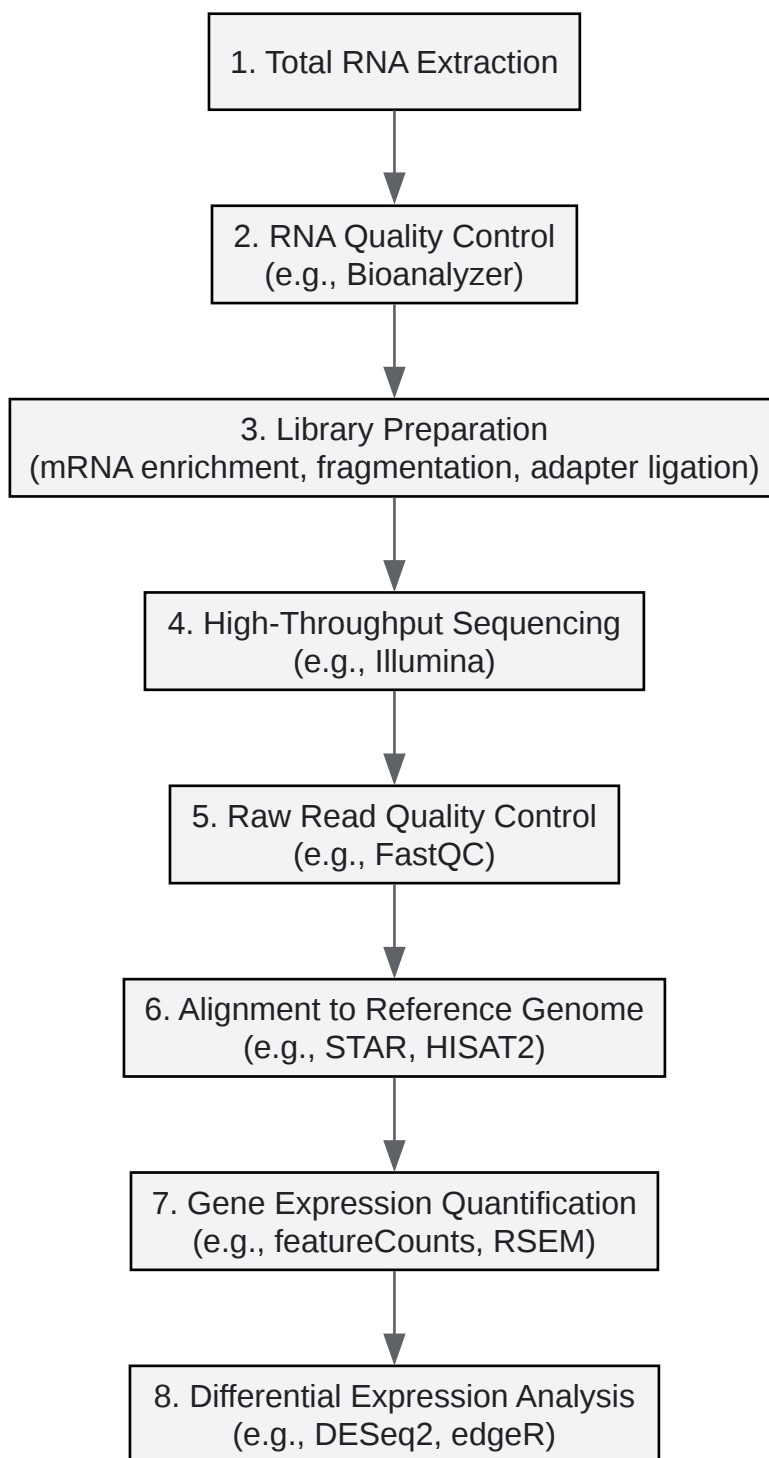
Protocol:

- Reaction Setup:
 - Prepare a qPCR master mix for each gene of interest in an RNase-free tube. For a single 20 μ L reaction:
 - 2X SYBR Green qPCR Master Mix: 10 μ L
 - Forward Primer (10 μ M): 0.5 μ L
 - Reverse Primer (10 μ M): 0.5 μ L
 - Nuclease-free water: 4 μ L
 - cDNA template (diluted 1:10): 5 μ L
 - Prepare reactions in triplicate for each sample and gene. Include a no-template control (NTC) for each gene.
- qPCR Cycling Conditions:
 - Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Melt Curve Analysis: As per instrument instructions to verify the specificity of the amplified product.

- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

RNA Sequencing (RNA-Seq) - Workflow Overview

RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.



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Caption: A typical workflow for RNA-sequencing analysis.

In Situ Hybridization (ISH)

ISH allows for the visualization of gene expression within the spatial context of tissues.

Protocol Overview:

- Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.
- Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CCD7 or **RMS5**. A sense probe should be used as a negative control.
- Hybridization: Hybridize the probe to the tissue sections overnight at an optimized temperature (e.g., 65°C).
- Washing: Perform stringent washes to remove non-specifically bound probe.
- Immunodetection: Detect the DIG-labeled probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of mRNA expression.
- Imaging: Image the stained tissue sections using a microscope.

Northern Blotting

Northern blotting is a classic technique for detecting and sizing specific RNA molecules.

Protocol Overview:

- RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.
- Transfer: Transfer the separated RNA from the gel to a nylon membrane.
- Probe Labeling: Prepare a labeled (e.g., radioactive or chemiluminescent) DNA or RNA probe complementary to the CCD7 or **RMS5** mRNA.
- Hybridization: Incubate the membrane with the labeled probe.
- Washing: Wash the membrane to remove unbound probe.

- Detection: Detect the hybridized probe by autoradiography or imaging to visualize the RNA band.

Disclaimer

These protocols provide a general framework. Optimization of specific conditions, such as primer concentrations, annealing temperatures, and antibody dilutions, may be necessary for different experimental systems. Always follow appropriate laboratory safety procedures.

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- To cite this document: BenchChem. [Application Notes and Protocols for Analyzing RMS5/CCD7 Gene Expression Levels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11936823#techniques-for-analyzing-rms5-gene-expression-levels>]

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